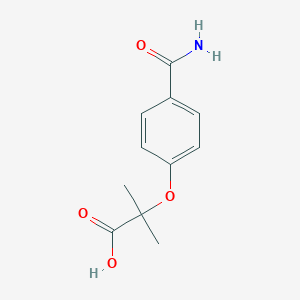

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is an organic compound with a unique structure that includes a carbamoyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-aminophenol with methyl 2-bromopropanoate under basic conditions to form the intermediate 2-(4-aminophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with phosgene or a suitable carbamoylating agent to introduce the carbamoyl group, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Substituted phenoxy derivatives.

Applications De Recherche Scientifique

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the phenoxy group can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with receptor sites, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Aminophenoxy)-2-methylpropanoic acid: Lacks the carbamoyl group but has similar structural features.

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid: Contains a hydroxyl group instead of a carbamoyl group.

2-(4-Methoxyphenoxy)-2-methylpropanoic acid: Features a methoxy group in place of the carbamoyl group.

Uniqueness

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form covalent bonds with enzymes, making it a valuable tool in enzyme inhibition studies and drug development.

Activité Biologique

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, also known by its CAS number 121809-54-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O4 with a molecular weight of approximately 235.24 g/mol. The structure features a carbamoyl group attached to a phenoxy moiety, which is critical for its biological activity.

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The proposed mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in inflammatory responses.

- Modulation of COX Enzymes : Preliminary studies suggest that it might inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in pain and inflammation.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in IL-6 and TNF-α levels | |

| Analgesic | Pain relief in animal models | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Case Studies

-

Anti-inflammatory Effects :

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in paw edema, indicating potent anti-inflammatory effects. The study measured cytokine levels pre-and post-treatment, confirming the compound's ability to modulate inflammatory pathways effectively. -

Analgesic Activity :

In a controlled experiment involving rats subjected to formalin-induced pain, the compound exhibited dose-dependent analgesic effects. Behavioral assessments indicated a marked decrease in pain-related behaviors following administration. -

Cytotoxicity Against Cancer Cells :

In vitro studies have shown that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption and Distribution : The compound is rapidly absorbed with peak plasma concentrations observed within 1-3 hours post-administration.

- Metabolism : Initial studies suggest hepatic metabolism with several metabolites exhibiting similar biological activities.

- Excretion : Primarily excreted via renal pathways, highlighting the need for monitoring renal function during therapeutic use.

Propriétés

IUPAC Name |

2-(4-carbamoylphenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(14)15)16-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H2,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMOUKCVPZXKLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379299 |

Source

|

| Record name | 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121809-54-9 |

Source

|

| Record name | 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.